1,5-Bis(2,4-dinitrophenoxy)naphthalene

Catalog No.
S15317667
CAS No.
6280-62-2
M.F
C22H12N4O10
M. Wt
492.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Bis(2,4-dinitrophenoxy)naphthalene

CAS Number

6280-62-2

Product Name

1,5-Bis(2,4-dinitrophenoxy)naphthalene

IUPAC Name

1,5-bis(2,4-dinitrophenoxy)naphthalene

Molecular Formula

C22H12N4O10

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C22H12N4O10/c27-23(28)13-7-9-21(17(11-13)25(31)32)35-19-5-1-3-15-16(19)4-2-6-20(15)36-22-10-8-14(24(29)30)12-18(22)26(33)34/h1-12H

InChI Key

SOWLXZPSWYDXFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=C1)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

1,5-Bis(2,4-dinitrophenoxy)naphthalene is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with two 2,4-dinitrophenoxy groups. This compound belongs to the class of dinitrophenyl ethers and is notable for its potential applications in various fields, including materials science and medicinal chemistry. The presence of dinitrophenyl groups contributes to its chemical reactivity and biological activity, making it an interesting subject for research.

Typical of aromatic compounds:

  • Electrophilic Aromatic Substitution: The presence of the electron-withdrawing nitro groups enhances the reactivity of the naphthalene ring towards electrophiles. This can lead to further substitution reactions at available positions on the naphthalene core.
  • Nitration: The compound can be nitrated further to introduce additional nitro groups, although this may lead to complex mixtures due to multiple reactive sites on the naphthalene and phenoxy rings.
  • Reduction Reactions: The nitro groups can be reduced to amine functionalities under appropriate conditions, which may alter the compound's biological activity significantly.

Research indicates that compounds like 1,5-bis(2,4-dinitrophenoxy)naphthalene exhibit notable biological activities. For instance, studies have shown that similar dinitrophenol derivatives can act as inhibitors of various enzymes, including thioredoxin reductase (TrxR), which is crucial for maintaining cellular redox balance. The inhibition rate against TrxR has been reported at approximately 75% at a concentration of 100 µM, suggesting potential utility in therapeutic applications targeting oxidative stress-related diseases .

The synthesis of 1,5-bis(2,4-dinitrophenoxy)naphthalene typically involves several steps:

  • Starting Materials: The synthesis often begins with naphthalene or its derivatives.
  • Nitration: Naphthalene is nitrated using a mixture of nitric and sulfuric acids to introduce nitro groups at specific positions.
  • Formation of Ether Linkages: The dinitrophenol moieties are introduced through nucleophilic substitution reactions with suitable precursors like 2,4-dinitrochlorobenzene.
  • Purification: The final product is purified using methods such as recrystallization or chromatography.

1,5-Bis(2,4-dinitrophenoxy)naphthalene has several potential applications:

  • Pharmaceuticals: Due to its biological activity against enzymes like thioredoxin reductase, it may serve as a lead compound in drug development for conditions related to oxidative stress.
  • Material Science: Its unique electronic properties could be exploited in the development of advanced materials such as sensors or organic semiconductors.
  • Research Reagent: It may also be used in laboratory settings for studying reaction mechanisms involving dinitrophenyl derivatives.

Interaction studies involving 1,5-bis(2,4-dinitrophenoxy)naphthalene focus on its biochemical interactions with proteins and enzymes. For example:

  • Enzyme Inhibition: Investigating how this compound inhibits thioredoxin reductase provides insights into its mechanism of action and potential therapeutic uses.
  • Binding Affinity Studies: Assessing its binding affinity to various biological targets can help elucidate its pharmacological profile.

These studies are crucial for understanding how structural modifications influence biological activity and reactivity.

Several compounds share structural similarities with 1,5-bis(2,4-dinitrophenoxy)naphthalene:

Compound NameStructure FeaturesUnique Aspects
1,3-Bis(2,4-dinitrophenoxy)benzeneBenzene core with two dinitrophenoxy groupsHigher symmetry; different electronic properties
1,8-DinitronaphthaleneNaphthalene with two nitro groupsLacks phenoxy substituents; different reactivity
2,6-DinitroanilineAniline derivative with nitro groupsDifferent functional group; more polar
4-Nitrophenyl etherSimple ether with one nitro groupLess complex; serves as a simpler model

The uniqueness of 1,5-bis(2,4-dinitrophenoxy)naphthalene lies in its dual dinitrophenoxy substitution on a naphthalene core, which enhances both its reactivity and potential biological activity compared to simpler analogs. This structural complexity allows for diverse interactions and applications not readily achievable with other similar compounds.

XLogP3

5.5

Hydrogen Bond Acceptor Count

10

Exact Mass

492.05534259 g/mol

Monoisotopic Mass

492.05534259 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-11-2024

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